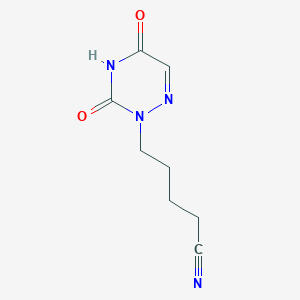
5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)pentanenitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a pentanenitrile group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)pentanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a nitrile-containing precursor with a triazine-forming reagent under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)pentanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar structural features.
Cyanuric Acid: A triazine derivative with three hydroxyl groups.
Melamine: A triazine compound with amino groups.
Uniqueness
5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)pentanenitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
61958-57-4 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(3,5-dioxo-1,2,4-triazin-2-yl)pentanenitrile |
InChI |
InChI=1S/C8H10N4O2/c9-4-2-1-3-5-12-8(14)11-7(13)6-10-12/h6H,1-3,5H2,(H,11,13,14) |
InChI Key |
AUHBJSKJGDUJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)NC1=O)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















